ethyl 2-[carbonochloridoyl(methyl)amino]acetate
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Overview
Description
Ethyl 2-[carbonochloridoyl(methyl)amino]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[carbonochloridoyl(methyl)amino]acetate typically involves the reaction of ethyl chloroacetate with methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethyl chloroacetate+Methylamine→Ethyl 2-[carbonochloridoyl(methyl)amino]acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[carbonochloridoyl(methyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the carbonochloridoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[carbonochloridoyl(methyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[carbonochloridoyl(methyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The carbonochloridoyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Ethyl 2-[carbonochloridoyl(methyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl chloroacetate: A simpler ester with a similar structure but lacking the methylamino group.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[carbonochloridoyl(ethyl)amino]acetate: A similar compound with an ethylamino group instead of a methylamino group.
Properties
IUPAC Name |
ethyl 2-[carbonochloridoyl(methyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-5(9)4-8(2)6(7)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJZKDJUOSKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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